molecular formula C11H14N4S2 B6423601 ZERENEX ZXG007313 CAS No. 1203066-51-6

ZERENEX ZXG007313

Cat. No.: B6423601
CAS No.: 1203066-51-6
M. Wt: 266.4 g/mol
InChI Key: SYLNCRLENBECIV-UHFFFAOYSA-N
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Description

ZERENEX ZXG007313, also known as ferric citrate, is a ferric iron-based phosphate binder. It is primarily used in the treatment of hyperphosphatemia in patients with end-stage renal disease (ESRD) on dialysis. This compound helps control serum phosphorus levels, increases iron stores, and reduces the need for intravenous iron and erythropoiesis-stimulating agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ferric citrate involves the reaction of ferric chloride with citric acid. The reaction typically occurs in an aqueous medium, where ferric chloride (FeCl₃) is dissolved in water and then reacted with citric acid (C₆H₈O₇). The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of ferric citrate.

Industrial Production Methods

Industrial production of ferric citrate follows a similar synthetic route but on a larger scale. The process involves the use of large reactors where ferric chloride and citric acid are mixed under controlled conditions. The resulting ferric citrate is then purified, dried, and formulated into the desired dosage forms for medical use .

Chemical Reactions Analysis

Types of Reactions

Ferric citrate undergoes various chemical reactions, including:

    Oxidation: Ferric citrate can undergo oxidation reactions, where the ferric ion (Fe³⁺) is reduced to ferrous ion (Fe²⁺).

    Reduction: The compound can also participate in reduction reactions, where the ferric ion is reduced to its elemental form.

    Substitution: Ferric citrate can undergo substitution reactions, where the citrate ligand is replaced by other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrazine (N₂H₄) are commonly used.

    Substitution: Ligand exchange reactions can be facilitated by using various ligands such as ethylenediaminetetraacetic acid (EDTA) under controlled pH and temperature conditions.

Major Products Formed

Scientific Research Applications

Ferric citrate has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    Sevelamer carbonate: Another phosphate binder used in the treatment of hyperphosphatemia.

    Calcium acetate: A calcium-based phosphate binder.

    Lanthanum carbonate: A non-calcium, non-aluminum phosphate binder.

Uniqueness of Ferric Citrate

Ferric citrate is unique among phosphate binders due to its dual action of controlling serum phosphorus levels and increasing iron stores. This dual benefit reduces the need for additional iron supplementation and erythropoiesis-stimulating agents, making it a valuable therapeutic option for ESRD patients .

Properties

IUPAC Name

2-piperazin-1-yl-5-thiophen-2-yl-6H-1,3,4-thiadiazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4S2/c1-2-10(16-7-1)9-8-17-11(14-13-9)15-5-3-12-4-6-15/h1-2,7,12H,3-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYLNCRLENBECIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NN=C(CS2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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